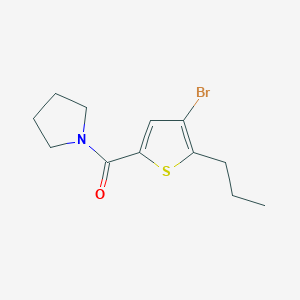
(4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that features a brominated thiophene ring and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE typically involves the bromination of a thiophene derivative followed by the introduction of a pyrrolidinyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position on the thiophene ring. The subsequent step involves the reaction of the brominated thiophene with a pyrrolidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives with different functional groups.
Applications De Recherche Scientifique
(4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets, such as enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and the pyrrolidinyl group can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecule, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-BROMO-5-PROPYL-2-THIENYL)(1-PIPERIDINYL)METHANONE: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]METHANONE: Contains a pyrimidinyl-piperazinyl group instead of a pyrrolidinyl group.
Uniqueness
The uniqueness of (4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE lies in its specific combination of a brominated thiophene ring and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This combination can result in unique binding interactions and reactivity profiles compared to similar compounds.
Propriétés
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-2-5-10-9(13)8-11(16-10)12(15)14-6-3-4-7-14/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTDMBIDEAFWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-butoxy-N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5026300.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5026310.png)
![11-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5026315.png)
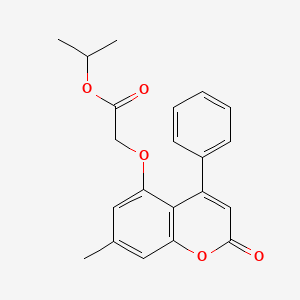
![2-(dimethylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5026333.png)
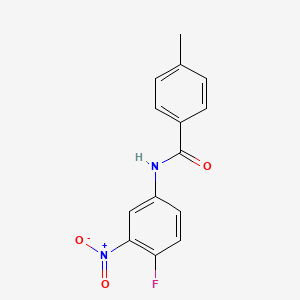
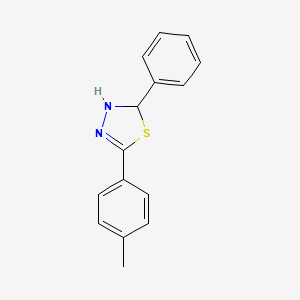
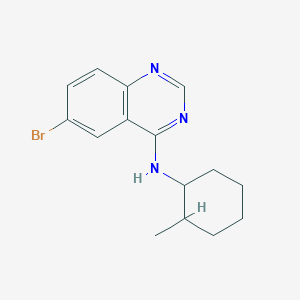
![N-methyl-1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5026366.png)
![3-(3,4-dimethoxyphenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026367.png)
![4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5026393.png)
![2-{[3-(4-biphenylyloxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5026400.png)
![[(5-ethyl-2-pyridinyl)methyl]methyl[(2S)-2-phenylbutyl]amine trifluoroacetate](/img/structure/B5026416.png)
